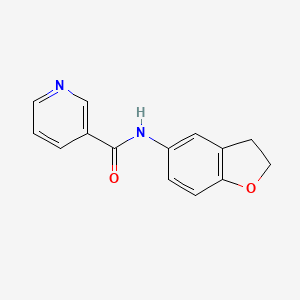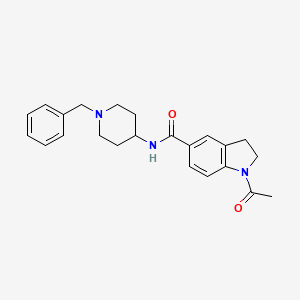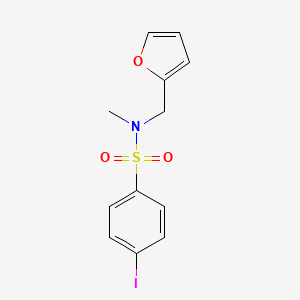
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide, also known as DBF or PD98059, is a chemical compound that has been extensively studied in the field of biochemistry and molecular biology. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular signaling and regulation.
Mécanisme D'action
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide inhibits the activity of MEK by binding to its ATP-binding site and preventing the phosphorylation of downstream targets such as extracellular signal-regulated kinase (ERK). This results in the inhibition of the MAPK pathway and downstream signaling events. This compound has been shown to be a non-competitive inhibitor of MEK, meaning that it does not compete with ATP for binding to the active site.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and decrease angiogenesis. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and stroke. In addition, this compound has been shown to have cardioprotective effects in animal models of myocardial infarction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has several advantages as a research tool, including its high selectivity for MEK and its well-characterized mechanism of action. It has also been shown to be effective in a wide range of cell types and animal models. However, this compound has some limitations, including its relatively low potency compared to other MEK inhibitors and its potential for off-target effects.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective MEK inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of the MAPK pathway in other diseases and biological processes. Finally, the use of this compound as a therapeutic agent in human diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide involves several steps, starting with the reaction of 2,3-dihydrobenzofuran with 3-bromopyridine-2-carboxylic acid in the presence of a base such as potassium carbonate. This reaction leads to the formation of an intermediate, which is then coupled with an amine group to yield the final product. Several modifications to this synthesis method have been reported in the literature, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has been widely used as a research tool to study the MAPK pathway and its role in various cellular processes such as proliferation, differentiation, and apoptosis. It has been shown to inhibit the activity of the MAPK kinase (MEK), which is upstream of the MAPK pathway and activates it. This compound has been used to investigate the role of the MAPK pathway in cancer, cardiovascular diseases, and neurological disorders.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(11-2-1-6-15-9-11)16-12-3-4-13-10(8-12)5-7-18-13/h1-4,6,8-9H,5,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPJTDAGYGUAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide](/img/structure/B7497957.png)


![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)


![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)
![1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)
![3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498022.png)


